4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
Description
4-Benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a methylsulfonyl group at the 6-position and a benzoyl moiety attached via an amide linkage.
Properties
IUPAC Name |
4-benzoyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S2/c1-30(27,28)17-11-12-18-19(13-17)29-22(23-18)24-21(26)16-9-7-15(8-10-16)20(25)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJPZGAJFBWTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with benzoyl chloride derivatives. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Benzothiazole derivatives, including 4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, have shown significant anticancer activity. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression .
- For example, related benzothiazole compounds have demonstrated efficacy against colorectal carcinoma (HCT116) with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
- Antimicrobial Activity
- Anti-inflammatory Effects
Case Studies and Research Findings
- Anticancer Activity Study
-
Antimicrobial Evaluation
- In vitro tests revealed that certain derivatives of benzothiazole exhibited strong antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the potential for these compounds in clinical applications .
- Anti-inflammatory Research
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Methylsulfonyl vs.
- Benzoyl vs. Piperazine : The benzoyl group may improve membrane permeability due to its hydrophobicity, whereas piperazine () introduces basicity, which could influence solubility and target engagement .
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Methylsulfonyl enhances target affinity compared to methoxy, as seen in improved IC₅₀ values for analogs in kinase assays .
- Tautomerism : Compounds like triazole-thiones () exist in thione tautomeric forms, critical for hydrogen bonding; methylsulfonyl may stabilize similar conformations .
- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) reduce off-target interactions but may limit bioavailability .
Biological Activity
4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on various studies and findings.
Chemical Structure and Properties
The compound's structure is characterized by:
- A benzothiazole ring.
- A benzamide moiety.
- A methylsulfonyl substituent.
This unique arrangement contributes to its biological activity, particularly in targeting specific cellular pathways.
Anticancer Activity
Benzothiazole derivatives, including this compound, have been extensively studied for their anticancer properties . Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.
The anticancer activity is primarily attributed to:
- Inhibition of Tumor Growth : Compounds have been shown to inhibit tumor-associated carbonic anhydrases (CAs), which are crucial for tumor growth in hypoxic conditions .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Case Studies
- Cytotoxicity Against Cell Lines :
- In vitro studies have demonstrated that compounds with similar structures display IC50 values ranging from 0.24 to 0.92 µM against various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer) .
- A specific derivative exhibited a GI50 value of 0.4 µM against the MCF-7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutics .
| Cell Line | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| MDA-MB-231 | 4-benzoyl-N-(6-(methylsulfonyl)... | 0.24 | |
| HT-29 | 4-benzoyl-N-(6-(methylsulfonyl)... | 0.31 | |
| MCF-7 | 4-benzoyl-N-(6-(methylsulfonyl)... | 0.4 |
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties . The presence of the methylsulfonyl group enhances the compound's ability to inhibit bacterial growth.
The antimicrobial action can be attributed to:
- Disruption of Bacterial Cell Walls : Similar compounds have shown efficacy in disrupting the integrity of bacterial cell membranes, leading to cell lysis .
- Inhibition of Enzymatic Activity : Some benzothiazoles inhibit enzymes critical for bacterial metabolism, effectively reducing bacterial proliferation .
Other Biological Activities
In addition to anticancer and antimicrobial effects, benzothiazole derivatives exhibit a range of other pharmacological activities:
Q & A
Basic: What are the optimized synthetic routes for 4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, and how do reaction conditions influence yield and purity?
Answer:
The compound is synthesized via condensation reactions. A representative method involves refluxing 2-aminothiazole derivatives with benzoyl isothiocyanate in acetone for 20 hours, followed by filtration and recrystallization from ethanol . Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reaction rates by stabilizing intermediates.
- Temperature : Prolonged reflux (~20 hours) ensures complete conversion but risks side reactions; shorter durations (e.g., 2–4 hours in other protocols) may require catalytic additives .
- Purification : Ethanol recrystallization improves purity (>90%), confirmed by melting point consistency and spectroscopic data .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions (e.g., methylsulfonyl at C6 of benzothiazole) via chemical shifts (δ 8.1–8.3 ppm for aromatic protons) .
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) functional groups .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress (Rf values ~0.75–0.78 in ethyl acetate/hexane systems) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Advanced: How can researchers design experiments to evaluate the compound’s biological activity (e.g., anticancer, antimicrobial) while minimizing false positives?
Answer:
- In vitro assays : Use standardized cell lines (e.g., MCF-7 for breast cancer) with dose-response curves (IC₅₀ calculations) and cytotoxicity controls (e.g., normal fibroblast lines) .
- Mechanistic studies : Pair viability assays with flow cytometry (apoptosis detection) and Western blotting (e.g., caspase-3 activation) .
- False-positive mitigation : Include detergent controls (e.g., Triton X-100) to rule out nonspecific membrane disruption .
Advanced: What structural features of this compound drive its biological activity, and how do substituent modifications alter potency?
Answer:
- Core scaffold : The benzothiazole moiety enhances DNA intercalation, while the methylsulfonyl group increases solubility and metabolic stability .
- SAR insights :
- Validation : Comparative assays with analogs (e.g., 6-chloro vs. 6-methoxy derivatives) identify critical substituents .
Advanced: How can computational methods (e.g., molecular docking, MD simulations) guide the optimization of this compound?
Answer:
- Docking studies : Target-specific receptors (e.g., EGFR tyrosine kinase) using AutoDock Vina. The benzamide group shows hydrogen bonding with Lys721, while the benzothiazole interacts hydrophobically .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and solvation effects (e.g., water bridges near sulfonyl groups) .
- ICReDD framework : Integrate quantum chemical calculations (e.g., DFT for transition states) with experimental feedback to prioritize synthetic routes .
Advanced: How should researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
Answer:
- Standardization : Adopt consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers. For example, discrepancies in anticancer IC₅₀ values may arise from differences in ATP concentrations in viability assays .
- Orthogonal validation : Confirm activity via multiple methods (e.g., enzymatic inhibition + cell-based assays) .
Advanced: What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
Answer:
- Lipophilicity optimization : Introduce polar groups (e.g., morpholine) to reduce logP while maintaining permeability (e.g., PAMPA assay) .
- Metabolic stability : Replace labile esters with amides (t1/2 > 2 hours in liver microsomes) .
- Prodrug approaches : Mask sulfonyl groups as tert-butyl esters to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
